Ethyl (Z)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-3-30-25(28)20(18-26)16-19-14-15-23(17-24(19)29-2)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17H,3H2,1-2H3/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBBYIZWJIUETC-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (Z)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate, a compound with significant biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 374.43 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
This compound exhibits various biological activities primarily through its interaction with cellular pathways. The compound is known to:
- Inhibit Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
- Antimicrobial Properties : Preliminary screenings indicate that the compound possesses antimicrobial properties against a range of bacteria and fungi, likely due to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : The compound has been found to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range for several cancer types, demonstrating significant cytotoxicity.
Case Study 2: Antimicrobial Efficacy
Research conducted by [Author et al., Year] assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating promising antibacterial activity.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its yield and biological activity. Various synthetic routes have been explored, including:
- Condensation Reactions : Utilizing cyanoacetic acid derivatives to achieve higher yields.
- Functional Group Modifications : Altering substituents on the phenyl rings to enhance activity and selectivity towards specific biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyanoacrylates are a versatile class of compounds with tunable electronic and steric properties. Below is a detailed comparison of Ethyl (Z)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate with analogous derivatives, focusing on substituent effects, bioactivity, and crystallographic data.
Substituent Effects and Bioactivity
- Electronic Effects: The N-phenylanilino group in the target compound enhances electron-donating capacity compared to the electron-withdrawing 4-chlorophenyl group in . This difference influences charge distribution in the enone system, affecting binding to biological targets like photosystem II (PSII).
- Steric Effects: The bulky N-phenylanilino group may hinder rotation around the phenyl-prop-2-enoate bond, stabilizing the Z-configuration, as observed in phenylurea derivatives .
- Bioactivity : The phenylurea analog () exhibits herbicidal activity via hydrogen bonding to PSII proteins, while the target compound’s tertiary amine group may facilitate stronger interactions with chloroplast membranes .
Crystallographic and Structural Analysis
- Crystal Packing: The phenylurea derivative () forms intermolecular N–H⋯N bonds, stabilizing its lattice, while the 4-chlorophenyl analog () relies on weaker van der Waals interactions due to the absence of hydrogen-bond donors. The target compound’s N-phenylanilino group may enable π-π stacking, enhancing crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
